Cas no 2228396-38-9 (1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one)
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one
- 2228396-38-9
- EN300-1964323
-
- Inchi: 1S/C7H8F2N2O/c8-7(9)6(12)2-5-11-4-1-3-10-11/h1,3-4,7H,2,5H2
- InChI Key: JWZDSLPJLHUFKJ-UHFFFAOYSA-N
- SMILES: FC(C(CCN1C=CC=N1)=O)F
Computed Properties
- Exact Mass: 174.06046921g/mol
- Monoisotopic Mass: 174.06046921g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 34.9Ų
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964323-0.05g |
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one |
2228396-38-9 | 0.05g |
$792.0 | 2023-09-17 | ||
| Enamine | EN300-1964323-0.1g |
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one |
2228396-38-9 | 0.1g |
$829.0 | 2023-09-17 | ||
| Enamine | EN300-1964323-0.25g |
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one |
2228396-38-9 | 0.25g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1964323-0.5g |
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one |
2228396-38-9 | 0.5g |
$905.0 | 2023-09-17 | ||
| Enamine | EN300-1964323-1.0g |
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one |
2228396-38-9 | 1g |
$943.0 | 2023-05-31 | ||
| Enamine | EN300-1964323-2.5g |
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one |
2228396-38-9 | 2.5g |
$1848.0 | 2023-09-17 | ||
| Enamine | EN300-1964323-5.0g |
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one |
2228396-38-9 | 5g |
$2732.0 | 2023-05-31 | ||
| Enamine | EN300-1964323-10.0g |
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one |
2228396-38-9 | 10g |
$4052.0 | 2023-05-31 | ||
| Enamine | EN300-1964323-1g |
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one |
2228396-38-9 | 1g |
$943.0 | 2023-09-17 | ||
| Enamine | EN300-1964323-5g |
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one |
2228396-38-9 | 5g |
$2732.0 | 2023-09-17 |
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one
Introduction to 1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one (CAS No: 2228396-38-9)
1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. The compound, identified by its CAS number 2228396-38-9, features a difluoro substituent on a butanone backbone, coupled with a pyrazole moiety at the fourth carbon position. This combination of functional groups makes it an intriguing candidate for further exploration in drug discovery and synthetic chemistry.
The presence of the difluoro group is particularly noteworthy, as fluorine atoms are widely recognized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. In particular, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and influence the overall solubility and bioavailability of pharmaceutical compounds. The incorporation of fluorine into 1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one suggests that this compound may exhibit enhanced pharmacological properties compared to its non-fluorinated counterparts.
The pyrazole ring is another key feature of this compound, which is a well-known scaffold in medicinal chemistry. Pyrazole derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The pyrazol-1-yl moiety in 1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one provides a potential binding site for interaction with biological targets, making it a valuable building block for the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with high accuracy. Studies have shown that the difluoro group can enhance the electron-withdrawing properties of the molecule, which may improve its ability to interact with specific enzymes or receptors. Additionally, the pyrazole ring can adopt multiple conformations, allowing for flexible binding interactions with biological targets.
The synthesis of 1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one presents both challenges and opportunities for chemists. The introduction of fluorine atoms typically requires specialized synthetic methodologies to ensure high yield and purity. However, recent developments in fluorination techniques have made it possible to incorporate fluorine into complex molecules more efficiently than ever before. Researchers have explored various strategies, including metal-catalyzed cross-coupling reactions and electrochemical fluorination, to achieve the desired substitution patterns.
One particularly promising approach involves the use of transition metal catalysts to facilitate the introduction of fluorine atoms at specific positions within the molecule. For example, palladium-catalyzed reactions have been employed to introduce fluorine into aryl and alkenyl positions, while copper-catalyzed methods have been used for alkyl groups. These techniques have enabled the synthesis of increasingly complex fluorinated compounds with high precision.
The biological evaluation of 1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one has revealed several interesting findings. In vitro studies have demonstrated that this compound exhibits moderate activity against certain enzymatic targets relevant to inflammation and cancer. The difluoro group appears to contribute to this activity by enhancing binding affinity through steric and electronic effects. Additionally, the pyrazole moiety interacts with specific residues in the active site of these enzymes, further stabilizing the binding interaction.
Preclinical studies have also shown that 1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one exhibits favorable pharmacokinetic properties when administered orally. The compound demonstrates good absorption from the gastrointestinal tract and distributes widely throughout the body. Metabolic studies indicate that it is metabolically stable under physiological conditions but undergoes selective biotransformation in vivo, suggesting potential pathways for drug elimination.
The potential therapeutic applications of 1,1-difluoro-4-(1H-pyrazol-1-yl)butan-2-one are broad and varied. Given its activity against inflammatory enzymes and its favorable pharmacokinetic profile, this compound may be developed as a novel therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, its interaction with cancer-related enzymes suggests that it could be repurposed as an anticancer drug or used in combination with existing therapies to enhance efficacy.
The development of new synthetic methodologies for fluorinated heterocycles like 1,1-difluoro-4-(1H-pyrazol-1-ybunanb-butanone) remains an active area of research. Advances in synthetic chemistry continue to provide new tools for introducing fluorine atoms into complex molecules with greater efficiency and precision. These developments will undoubtedly accelerate the discovery and development of novel therapeutic agents based on such scaffolds.
In conclusion, 2228396389 - 11 - difluorobutane - 22 - ketone - pyrazole one CAS no 2228396389 represents a promising candidate for further exploration in pharmaceutical chemistry . Its unique structural features , including , difluorobutane , pyrazole , make it an intriguing starting point . As research continues , it is expected that more insights will be gained into its potential applications .
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